Di-tert-dodecyl polysulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,3,3,4,5,5-hexamethylhexan-2-yltrisulfanyl)-2,3,3,4,5,5-hexamethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50S3/c1-17(19(3,4)5)21(9,10)23(13,14)25-27-26-24(15,16)22(11,12)18(2)20(6,7)8/h17-18H,1-16H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSNFBCZTJENAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)C(C)(C)C(C)(C)SSSC(C)(C)C(C)(C)C(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058681 | |

| Record name | bis(2,3,3,4,5,5-hexamethylhaxan2yl) trisulfane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68583-56-2, 68425-15-0 | |

| Record name | tert-Dodecanethiol, sulfurized | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polysulfides, di-tert-dodecyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Dodecanethiol, sulfurized | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polysulfides, di-tert-dodecyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of Di-tert-dodecyl Polysulfide

Introduction

Di-tert-dodecyl polysulfide (DTDP) is a complex mixture of organosulfur compounds that plays a crucial role in various industrial applications, most notably as an extreme pressure (EP) additive in lubricants and metalworking fluids.[1][2] This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and mechanism of action, tailored for researchers, scientists, and professionals in related fields. DTDP is characterized by its high sulfur content and thermal stability, which impart desirable anti-wear and antioxidant properties to lubricating formulations.[1]

Chemical and Physical Properties

This compound is not a single molecule but rather a mixture of polysulfide chains (Sₓ, where x can range from 2 to 6 or more) with tertiary-dodecyl groups at each end.[3] The tertiary dodecyl group is a branched C12H25 alkyl group. Due to its nature as a complex mixture, its physical and chemical properties are often reported as ranges or averages.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 68425-15-0 | [1][4][5][6] |

| Molecular Formula | C24H50Sₓ (variable) | |

| Appearance | Yellow to reddish-colored liquid | [1] |

| Odor | Strong, characteristic | [1] |

| Boiling Point | 193.7 °C to 470.6°C at 760 mmHg | [1][4][7] |

| Density | 0.95 to 1.01 g/mL at 25 °C | [1] |

| Flash Point | >100 °C (>212 °F) | [1] |

| Water Solubility | Very low (e.g., 260 ng/L at 20°C) | [1][4] |

| Solubility in Organic Solvents | Readily soluble | [1] |

| Viscosity | ~53 cP at 40 °C | |

| Pour Point | -21 °C |

Applications

The primary application of this compound is as an extreme pressure (EP) additive in a wide range of lubricants, including:

-

Metalworking Fluids: It is used in fluids for machining and forming ferrous metals.[2]

-

Industrial and Automotive Gear Oils: It enhances the performance of gear oils under high-load conditions.[8]

-

Greases: It is incorporated into industrial and automotive greases to improve their load-carrying capacity.[1][2]

-

Rubber Industry: It can be used as a vulcanizing agent in the production of rubber products.[1]

Mechanism of Action as an Extreme Pressure Additive

The effectiveness of this compound as an EP additive stems from its ability to form a protective film on metal surfaces under high pressure and temperature conditions. This process can be summarized as follows:

-

Thermal Decomposition: At elevated temperatures generated by friction between moving metal parts, the polysulfide bonds in DTDP break.

-

Reaction with Metal Surface: The released sulfur species react with the metal surface (typically iron or steel) to form a sacrificial layer of metal sulfides (e.g., iron sulfide).

-

Protective Film Formation: This sulfide (B99878) layer has a lower shear strength than the base metal, preventing direct metal-to-metal contact, welding, and subsequent wear and seizure.

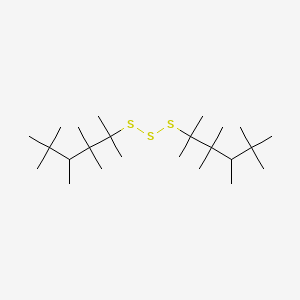

The following diagram illustrates this logical relationship.

Synthesis and Experimental Protocols

Synthesis

The synthesis of this compound typically involves the reaction of a tert-dodecyl mercaptan with elemental sulfur in the presence of a catalyst.[9]

A general synthetic protocol is as follows:

-

Reactant Charging: Tert-dodecyl mercaptan, elemental sulfur, and a catalyst (e.g., alumina) are charged into a reaction vessel.[9] The ratio of sulfur to mercaptan can be adjusted to control the average length of the polysulfide chain.[9]

-

Reaction: The mixture is heated and stirred. Reaction temperatures can range from 25°C to 150°C, with a preferred range of 60°C to 80°C.[9] The reaction time is typically between 0.5 to 5 hours.[9]

-

Work-up: After the reaction is complete, the catalyst is filtered off.[9]

-

Purification: Excess mercaptan is removed under reduced pressure to yield the final this compound product.[9]

Experimental Analysis

The characterization of this compound and its performance in lubricants involves various analytical techniques.

Table 2: Common Analytical Methods for this compound

| Analytical Technique | Purpose |

| Gas Chromatography (GC) | To determine the distribution of different polysulfide chain lengths and to quantify residual mercaptans.[10] |

| High-Performance Liquid Chromatography (HPLC) | To separate and quantify the different polysulfide species in the mixture.[11] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present in the molecule and to monitor the reaction progress. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the compound. |

| Four-Ball Wear Test (ASTM D4172) | To assess the anti-wear properties of lubricants containing the additive. |

| Extreme Pressure Test (ASTM D2783) | To determine the load-carrying capacity of lubricants with the additive. |

A general workflow for the analysis of a lubricant containing this compound is depicted below.

Toxicology and Environmental Fate

This compound exhibits low acute toxicity.[12][13] However, due to its poor water solubility, it may have long-lasting harmful effects on aquatic life.[3][5] It is not readily biodegradable.[3] Animal studies have shown that it is at most slightly irritating to the skin and eyes.[3] Due to its low water solubility, there is a concern for potential accumulation in the lungs if exposed to aerosols, such as in metalworking fluid mists.[3]

Table 3: Toxicological and Ecotoxicological Data

| Endpoint | Result | Species | Method | Reference |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | OECD Guideline 401 | [13] |

| Acute Dermal Toxicity (LD50) | > 2000 mg/kg | Rat | OECD Guideline 402 | - |

| Acute Inhalation Toxicity (LC50) | > 15.5 mg/L (4h) | Rat | OECD Test Guideline 403 | [12][13] |

| Skin Irritation | Slight irritation | Rabbit | OECD Test Guideline 404 | [3] |

| Eye Irritation | Slight irritation | Rabbit | OECD Test Guideline 405 | [3] |

| Aquatic Toxicity (Fish, 96h LC50) | > 100 mg/L | Danio rerio | OECD Test Guideline 203 | [12][13] |

| Aquatic Toxicity (Daphnia, 48h EC50) | > 100 mg/L | Daphnia magna | OECD Guideline 202 | [12][13] |

| Aquatic Toxicity (Algae, 72h EC50) | > 100 mg/L | Pseudokirchneriella subcapitata | OECD Test Guideline 201 | [12][13] |

It is important to note that while some sources indicate a potential use as a stabilizing agent in pharmaceutical formulations, its primary and well-documented application is in industrial lubricants.[14] Further research would be needed to validate its suitability for any drug development applications.

References

- 1. lookchem.com [lookchem.com]

- 2. vanderbiltchemicals.com [vanderbiltchemicals.com]

- 3. books.publisso.de [books.publisso.de]

- 4. This compound CAS#: 68425-15-0 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 68425-15-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. data.epo.org [data.epo.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. cpchem.com [cpchem.com]

- 13. cpchem.com [cpchem.com]

- 14. This compound | 68425-15-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

Synthesis of Di-tert-dodecyl Polysulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-dodecyl polysulfide is a chemical compound with a notable history in industrial applications, primarily as an extreme pressure lubricant additive and a vulcanizing agent in the rubber industry.[1] Its structure, characterized by two tertiary dodecyl groups linked by a chain of sulfur atoms, imparts properties such as high thermal stability and resistance to oxidation.[1] While its use in industrial settings is well-documented, its potential applications in the pharmaceutical sciences are an emerging area of interest. This technical guide provides a comprehensive overview of the synthesis of this compound, including a detailed experimental protocol, a summary of its physicochemical properties, and a discussion of its potential, albeit currently limited, relevance to drug development.

Physicochemical and Toxicological Data

A summary of the known physical, chemical, and toxicological properties of this compound is presented below. This data is essential for safe handling, formulation development, and understanding the compound's behavior in various systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₅₀Sₓ (where x is typically 2-6) | [2] |

| Average Molecular Weight | ~434 g/mol | [2] |

| Appearance | Yellow to reddish-colored liquid | [1] |

| Odor | Strong, sulfurous | [1] |

| Density | 0.95 - 1.01 g/mL at 25 °C | [2][3] |

| Boiling Point | 193.7 °C at 101,325 Pa | [3] |

| Flash Point | >100 °C (>212 °F) | [2] |

| Viscosity | 53 cP at 40 °C | [2] |

| Water Solubility | Insoluble (260 ng/L at 20 °C) | [3][4] |

| Solubility | Soluble in organic solvents | [1] |

| Acute Oral Toxicity (Rat) | LD50: 19,550 mg/kg | [4] |

| Acute Inhalation Toxicity (Rat) | LC50: >15.5 mg/L (4 h) | [4] |

| Skin Irritation | Slight irritation | [4] |

| Eye Irritation | Slight irritation | |

| Sensitization | Did not cause sensitization in laboratory animals | [4] |

| Mutagenicity | In vivo tests did not show mutagenic effects | [4] |

| Teratogenicity | Animal testing did not show any effects on fetal development | [4] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of tert-dodecyl mercaptan with elemental sulfur in the presence of a basic catalyst. This method allows for the formation of a mixture of polysulfides with varying sulfur chain lengths.

Reaction Workflow

The overall workflow for the synthesis of this compound can be visualized as a multi-step process involving reaction, workup, and purification.

Experimental Protocol

The following is a representative laboratory-scale protocol for the synthesis of this compound. This protocol is based on general methods described in the patent literature for the synthesis of alkyl polysulfides and should be adapted and optimized for specific laboratory conditions.

Materials:

-

tert-Dodecyl mercaptan (C₁₂H₂₆S)

-

Sulfur powder (S)

-

Basic catalyst (e.g., triethylamine, sodium hydroxide)

-

Organic solvent (e.g., toluene, hexane)

-

Deionized water

-

Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and thermometer, add tert-dodecyl mercaptan and the chosen organic solvent.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of the basic catalyst.

-

Sulfur Addition: Gradually add sulfur powder to the reaction mixture. The addition should be done in portions to control the exothermic reaction.

-

Reaction: Heat the mixture to a temperature between 60-120 °C and stir for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water and brine to remove any remaining catalyst and impurities.

-

Drying and Filtration: Dry the organic layer over an anhydrous drying agent like sodium sulfate. Filter the solution to remove the drying agent.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification, if necessary, can be achieved through vacuum distillation or column chromatography.

Characterization Techniques

The synthesized this compound should be characterized to confirm its identity and purity. A combination of spectroscopic and chromatographic methods is typically employed.

| Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Resonances corresponding to the protons of the tert-dodecyl groups. The chemical shifts of protons adjacent to the sulfur atoms will be deshielded. ¹³C NMR: Signals for the carbon atoms of the tert-dodecyl groups. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the this compound with a specific number of sulfur atoms. Fragmentation patterns will be consistent with the cleavage of the alkyl chains and the polysulfide linkage. |

| Gas Chromatography (GC) | Can be used to assess the purity of the product and to identify any unreacted starting materials or byproducts. A suitable high-temperature column and detector (e.g., Flame Ionization Detector or Mass Spectrometer) should be used. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups. The S-S stretching vibration is typically weak and may be difficult to observe. |

| Elemental Analysis | Can be used to determine the empirical formula and the sulfur content of the product, which helps in ascertaining the average number of sulfur atoms in the polysulfide chain. |

Relevance to Drug Development

The application of this compound in drug development is not extensively documented. However, its properties suggest potential areas for investigation.

Potential as a Pharmaceutical Excipient

One report suggests that this compound can be used as a stabilizing agent in formulations containing corticosteroids like methylprednisolone (B1676475) to enhance solubility and stability.[1] This points to its potential as an excipient in pharmaceutical formulations. Excipients are crucial components of drug products, and novel excipients with unique properties are continuously sought to address challenges in drug delivery.

Logical Relationship for Excipient Application

References

Di-tert-dodecyl Polysulfide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of di-tert-dodecyl polysulfide, a complex organosulfur compound with significant applications as a lubricant additive. This document details its chemical structure, synthesis, and key analytical methodologies, presenting data in a clear and accessible format for researchers, scientists, and professionals in drug development who may encounter this class of compounds in various formulations.

Chemical Structure and Properties

This compound is not a single molecular entity but rather a mixture of molecules with the general formula (t-C₁₂H₂₅)₂Sₓ, where 'x' represents the number of sulfur atoms in the polysulfide chain, typically ranging from 2 to 6.[1] The 'tert-dodecyl' group is a branched C₁₂H₂₅ alkyl group. The presence of a mixture of polysulfide chain lengths results in an average molecular weight.

The conflicting molecular formulas and weights reported in various sources arise from the fact that this compound is a UVCB substance (Unknown or Variable composition, Complex reaction products or Biological materials). Different commercial products may have varying distributions of sulfur chain lengths, leading to different average molecular weights. For example, some sources indicate an average molecular weight of approximately 434 g/mol , corresponding to an average of around three sulfur atoms (trisulfide).[2] Other sources report higher molecular weights, suggesting longer polysulfide chains.[3][4]

A summary of the key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 68425-15-0 | [2][3][4] |

| EC Number | 270-335-7 | |

| Appearance | Yellow to reddish-colored liquid with a strong odor | |

| Linear Formula | (C₉H₁₉C(CH₃)₂)₂Sₓ | |

| Average Molecular Weight (Mn) | ~434 g/mol (for trisulfide) | [2] |

| Density | ~0.95 - 1.01 g/mL at 25 °C | |

| Boiling Point | > 193.7 °C | [5] |

| Flash Point | > 100 °C (> 212 °F) | |

| Water Solubility | Insoluble (e.g., 260 ng/L at 20 °C) | [5] |

| Solubility in Organic Solvents | Readily soluble in organic solvents | |

| Refractive Index (n20/D) | ~1.511 - 1.545 | |

| Pour Point | -21 °C | |

| Viscosity | 53 cP at 40 °C |

Synthesis of this compound

The synthesis of this compound generally involves the reaction of a tertiary dodecyl mercaptan with elemental sulfur in the presence of a basic catalyst. The length of the polysulfide chain (the value of 'x') can be controlled by adjusting the molar ratio of the reactants.

Generalized Experimental Protocol for Synthesis

This protocol is a generalized procedure based on methods described for the synthesis of organic polysulfides.[6][7][8]

Materials:

-

Tert-dodecyl mercaptan

-

Elemental sulfur (powdered)

-

Basic catalyst (e.g., triethylamine, sodium hydroxide)

-

Solvent (optional, e.g., methanol, toluene)

-

Nitrogen gas supply

-

Standard laboratory glassware (three-necked flask, condenser, thermometer, magnetic stirrer)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet. The system is purged with nitrogen to create an inert atmosphere.

-

Charging Reactants: Tert-dodecyl mercaptan and the optional solvent are added to the flask.

-

Catalyst Addition: A catalytic amount of a basic catalyst, such as triethylamine, is introduced to the reaction mixture.

-

Sulfur Addition: The mixture is heated to a specific temperature (e.g., 40-80 °C). Elemental sulfur is then added portion-wise to control the exothermic reaction and the evolution of hydrogen sulfide (B99878) gas. The molar ratio of sulfur to mercaptan will determine the average length of the polysulfide chain.

-

Reaction: The reaction mixture is stirred at the set temperature for a period of 1 to 3 hours. The progress of the reaction can be monitored by observing the dissolution of sulfur.

-

Work-up:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

If a solvent was used, it is removed under reduced pressure using a rotary evaporator.

-

The crude product is washed with an aqueous solution of a base (e.g., 10% sodium hydroxide) to remove any unreacted mercaptan and hydrogen sulfide, followed by washing with water until the washings are neutral.[8]

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and then filtered.

-

-

Purification: The final product, a light yellow to reddish viscous liquid, can be further purified by vacuum distillation if necessary.

Logical Relationship for Synthesis:

Synthesis workflow for this compound.

Analysis of this compound

The analysis of this compound is challenging due to its complex nature as a mixture. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the different polysulfide components. Due to the nonpolar nature of the compound, reversed-phase HPLC is the method of choice. However, direct analysis can be difficult. Derivatization is often necessary to improve chromatographic separation and detection.[9]

Generalized Experimental Protocol for HPLC Analysis (with Derivatization):

-

Derivatization: The polysulfide mixture is reacted with a suitable derivatizing agent, such as a phosphine (B1218219) (e.g., triphenylphosphine) or a methylating agent, to convert the polysulfides into more stable and easily separable derivatives.

-

Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS) is used.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of organic solvents, such as acetonitrile (B52724) and water, is commonly employed.

-

Flow Rate: A flow rate of around 1 mL/min is typical.

-

Detection: UV detection at a wavelength where the derivatives absorb, or mass spectrometry for identification of the different polysulfide chain lengths.

-

-

Data Analysis: The retention times and peak areas are used to separate and quantify the different polysulfide components in the mixture.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight distribution of the polysulfide mixture. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer (e.g., quadrupole, time-of-flight) can be used.

Generalized Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: The this compound sample is dissolved in a suitable organic solvent (e.g., methanol, acetonitrile) at a low concentration.

-

Instrumentation: A mass spectrometer with an appropriate ionization source (ESI or APCI) is used. The instrument is calibrated using a standard of known mass.

-

Analysis: The sample solution is introduced into the mass spectrometer. The instrument is operated in either positive or negative ion mode to detect the molecular ions or characteristic fragment ions of the different polysulfide components.

-

Data Analysis: The resulting mass spectrum will show a series of peaks corresponding to the different (t-C₁₂H₂₅)₂Sₓ species, allowing for the determination of the distribution of 'x'.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the chemical structure of the tert-dodecyl groups and can be used to confirm the presence of the polysulfide linkage. Both ¹H and ¹³C NMR are useful.

Generalized Methodology for NMR Analysis:

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Instrumentation: A high-resolution NMR spectrometer is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

-

Spectral Interpretation:

-

¹H NMR: The spectrum will show characteristic signals for the protons of the tert-dodecyl groups. The chemical shifts and splitting patterns can be used to confirm the structure of the alkyl chains. The signals for protons adjacent to the sulfur atoms will be shifted downfield.

-

¹³C NMR: The spectrum will show signals for the different carbon atoms in the tert-dodecyl groups. The chemical shifts of the carbons directly bonded to the sulfur atoms will be particularly informative.

-

Experimental Workflow for Analysis:

Analytical workflow for this compound.

Applications and Safety

This compound is primarily used as an extreme pressure (EP) additive in lubricants, greases, and metalworking fluids.[10][11] Its high sulfur content provides excellent anti-wear and load-carrying properties.

From a safety perspective, it is important to handle this compound with appropriate personal protective equipment, including gloves and eye protection. It may cause skin and eye irritation.[7] It is also classified as harmful to aquatic life with long-lasting effects.[12] For detailed safety information, the Safety Data Sheet (SDS) should always be consulted.[10][12]

References

- 1. series.publisso.de [series.publisso.de]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 68425-15-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. US5565517A - Synthesis of organic polysulfide polymers - Google Patents [patents.google.com]

- 7. JPH11255738A - Synthesis of organic disulfide and polysulfide - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. osti.gov [osti.gov]

- 10. cpchem.com [cpchem.com]

- 11. This compound [cpchem.com]

- 12. cpchem.com [cpchem.com]

Di-tert-dodecyl Polysulfide: An In-depth Technical Guide to its Antioxidant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-dodecyl polysulfide (DTDPS) is a multifunctional additive widely utilized in industrial lubricants for its extreme pressure and anti-wear properties. Beyond its primary function in protecting surfaces under high loads, DTDPS is also recognized for its significant role as an antioxidant, contributing to the extension of lubricant life by inhibiting oxidative degradation. This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its antioxidant effects. The primary mechanisms discussed are radical scavenging via a homolytic substitution (SH2) pathway and the decomposition of hydroperoxides. This document summarizes available quantitative data from related polysulfide compounds to illustrate these mechanisms, details relevant experimental protocols for antioxidant evaluation, and provides visualizations of the key chemical pathways.

Introduction

The oxidation of lubricants is a primary cause of their degradation, leading to the formation of sludge, varnish, and corrosive byproducts, which in turn increase viscosity and decrease lubricity[1]. Antioxidant additives are crucial in mitigating these effects. This compound, a sulfur-containing organic compound, is a key player in this field. Its antioxidant activity is particularly relevant in high-temperature applications where the rate of oxidation accelerates. The antioxidant action of polysulfides is multifaceted, involving both the interruption of the radical chain reactions of autoxidation and the prevention of the accumulation of harmful peroxide species.

Core Antioxidant Mechanisms of this compound

The antioxidant functionality of this compound is primarily attributed to two distinct, yet complementary, mechanisms:

-

Radical Scavenging: The direct interception and neutralization of chain-propagating free radicals.

-

Hydroperoxide Decomposition: The conversion of unstable hydroperoxides into more stable, non-radical products.

Radical Scavenging: The Homolytic Substitution (SH2) Mechanism

At elevated temperatures, which are typical in many lubricant applications, the dominant antioxidant mechanism for higher-order polysulfides (like tetrasulfides and higher) is radical scavenging through a bimolecular homolytic substitution (SH2) reaction[1][2][3]. This mechanism is distinct from the hydrogen atom donation characteristic of phenolic and aminic antioxidants.

The key steps in this process are:

-

Attack by Peroxyl Radical: A chain-propagating peroxyl radical (ROO•) attacks one of the internal sulfur atoms (S2) of the polysulfide chain.

-

Formation of a Perthiyl Radical: This attack leads to the cleavage of a sulfur-sulfur bond and the formation of a stabilized perthiyl radical (RSS•).

-

Chain Termination: The formation of the relatively stable perthiyl radical effectively removes the highly reactive peroxyl radical from the autoxidation cycle, thus terminating the chain reaction.

The reactivity of the polysulfide is dependent on the length of the sulfur chain; tetrasulfides and higher polysulfides are significantly more effective radical scavengers than disulfides or trisulfides[1][2]. This is attributed to the lower bond dissociation energy of the internal S-S bonds in longer polysulfide chains, making them more susceptible to attack by peroxyl radicals.

Diagram of the Radical Scavenging (SH2) Mechanism

Caption: Homolytic substitution (SH2) mechanism of radical scavenging.

Hydroperoxide Decomposition

Organosulfur compounds, including polysulfides, are known to act as peroxide decomposers[4][5]. Hydroperoxides (ROOH) are primary products of lubricant oxidation and can undergo homolytic cleavage to form highly reactive radicals, which initiate new oxidation chains. This compound can catalytically decompose these hydroperoxides into non-radical, stable products such as alcohols.

This process is believed to proceed through a series of redox reactions where the sulfur atoms in the polysulfide are oxidized, and the hydroperoxide is reduced. This mechanism is particularly effective at preventing the auto-acceleration of oxidation that would otherwise occur due to the buildup of hydroperoxides.

Diagram of Hydroperoxide Decomposition Pathway

Caption: Decomposition of hydroperoxides by this compound.

Quantitative Data on Polysulfide Antioxidant Activity

| Compound | Assay Conditions | Rate Constant (kinh) | Stoichiometric Factor (n) | Reference |

| Di-tert-butyl tetrasulfide | Autoxidation of 1-hexadecene (B165127) at 100 °C | 2.3 x 105 M-1s-1 | 1.4 | [2] |

| Di-tert-butyl trisulfide-1-oxide | Autoxidation of 1-hexadecene at 100 °C | 1.3 x 105 M-1s-1 | 0.4 | [2] |

| Di-tert-butyl tetrasulfide-1-oxide | Autoxidation of 1-hexadecene at 100 °C | 1.6 x 105 M-1s-1 | 0.5 | [2] |

These data indicate that tetrasulfides are highly effective radical scavengers at elevated temperatures, with reactivity comparable to common industrial antioxidants like hindered phenols[2]. The stoichiometric factor (n) represents the number of radicals trapped per molecule of the antioxidant.

Experimental Protocols for Evaluating Antioxidant Activity

The evaluation of the antioxidant performance of lubricant additives like this compound is typically conducted using standardized industry methods and specialized laboratory assays.

Standardized Lubricant Oxidation Tests

Several ASTM International methods are employed to assess the oxidative stability of lubricants containing antioxidant additives:

-

ASTM D2272 - Rotating Pressure Vessel Oxidation Test (RPVOT): This method evaluates the oxidation stability of oils under accelerated conditions of heat and pressure in the presence of water and a copper catalyst[6]. The result is reported as the time in minutes for a specified pressure drop, with longer times indicating better oxidation resistance.

-

ASTM D943 - Oxidation Characteristics of Inhibited Mineral Oils: This test determines the oxidation stability of turbine oils by subjecting the oil to a stream of oxygen at elevated temperatures in the presence of water and metal catalysts. The test is run until a specified acid number is reached.

-

ASTM D2893 - Oxidation Characteristics of Extreme-Pressure Lubrication Oils: This method is similar to D943 but is specifically designed for oils containing extreme pressure additives.

Radical Scavenging Assays

While not standard for lubricants, common in vitro antioxidant assays can be adapted to assess the radical scavenging activity of oil-soluble compounds.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in a suitable organic solvent (e.g., toluene (B28343) or chlorobenzene (B131634) for oil-soluble compounds).

-

Prepare a series of concentrations of this compound in the same solvent.

-

Mix the DPPH solution with each concentration of the test compound.

-

Incubate the mixture at a specified temperature (e.g., 100 °C to simulate application conditions).

-

Measure the decrease in absorbance at the characteristic wavelength of DPPH (around 517 nm) over time using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated, and an IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.

-

Hydroperoxide Decomposition Assays

-

Peroxide Value (PV) Titration:

-

Induce oxidation in a base oil sample (without the antioxidant) by heating and bubbling air to generate hydroperoxides.

-

Add a known concentration of this compound to the oxidized oil.

-

Incubate the mixture at a set temperature for various time intervals.

-

At each time point, determine the peroxide value of an aliquot of the oil using an iodometric titration method (e.g., AOCS Official Method Cd 8-53)[7]. A decrease in the peroxide value over time indicates the decomposition of hydroperoxides by the additive.

-

Experimental Workflow for Antioxidant Evaluation

Caption: Workflow for evaluating the antioxidant properties of DTDPS.

Conclusion

This compound serves as a potent antioxidant in lubricant formulations through a dual-action mechanism. At the high temperatures encountered in many industrial applications, it primarily functions as a radical scavenger, effectively terminating the autoxidation chain reaction via a homolytic substitution (SH2) pathway. Concurrently, it contributes to the overall stability of the lubricant by decomposing harmful hydroperoxides into non-radical, stable products. The efficacy of this compound is dependent on the number of sulfur atoms in its polysulfide chain, with higher-order polysulfides demonstrating superior radical scavenging activity. A thorough evaluation of its antioxidant performance requires a combination of standardized lubricant oxidation tests and specific chemical assays to probe its radical scavenging and peroxide decomposing capabilities. Further research focusing on quantitative structure-activity relationships (QSAR) for alkyl polysulfides could provide deeper insights into optimizing their antioxidant performance.

References

- 1. The antioxidant activity of polysulfides: it's radical! - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. The antioxidant activity of polysulfides: it's radical! - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Surprising radical mechanisms of antioxidant polysulfides | Research | Chemistry World [chemistryworld.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever - TestOil [testoil.com]

- 7. mdpi.com [mdpi.com]

Thermal Decomposition of Di-tert-dodecyl Polysulfide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-dodecyl polysulfide is a complex organosulfur compound utilized in various industrial applications, notably as an extreme-pressure additive in lubricating oils and metalworking fluids. Its thermal stability is a critical parameter influencing its performance and the safety of its applications. Under elevated temperatures, this compound undergoes decomposition, yielding a range of smaller, more volatile products. Understanding the nature of these decomposition products and the pathways of their formation is essential for optimizing industrial processes, ensuring workplace safety, and mitigating potential environmental impacts.

This technical guide provides an in-depth analysis of the thermal decomposition products of this compound. Due to the limited availability of public data on this specific compound, this guide leverages detailed findings from a closely related and well-studied analog, di-tert-butyl polysulfide (TBPS), to provide an illustrative understanding of the decomposition process. The principles and methodologies described herein are directly applicable to the study of this compound.

Thermal Decomposition Products

The thermal decomposition of alkyl polysulfides is a complex process involving the cleavage of both sulfur-sulfur (S-S) and carbon-sulfur (C-S) bonds. The composition of the resulting products is highly dependent on the temperature and the presence of catalysts.

Safety Data Sheets for this compound generally indicate that hazardous decomposition products include carbon oxides and sulfur oxides[1][2]. However, more detailed studies on analogous compounds like di-tert-butyl polysulfide (TBPS) reveal a more complex mixture of products. The primary decomposition products of TBPS include hydrogen sulfide (B99878) (H₂S), isobutene, and isobutane[1].

A study on the thermal decomposition of TBPS without a catalyst showed significant breakdown even at relatively low temperatures. At 150°C, approximately 85% of the TBPS decomposed, yielding tert-butyl mercaptan (around 55%) and hydrogen sulfide (around 30%) as the major products. Complete decomposition was observed at 240°C, with C4 mercaptans and isobutene identified as key intermediate products[3]. The autoignition temperature for a similar polysulfide has been noted as 240°C[1].

The decomposition of TBPS can commence at temperatures as low as 160°C (320°F) in the presence of catalysts like NiMo or CoMo[1]. Another source indicates a thermal decomposition temperature of 144°C for TBPS[4].

Quantitative Data on Decomposition Products of Di-tert-butyl Polysulfide (Analog)

The following table summarizes the product yields from the thermal decomposition of di-tert-butyl polysulfide at various temperatures, as reported in a study without the presence of a catalyst[3]. This data provides a representative model for the expected decomposition behavior of this compound.

| Temperature (°C) | Di-tert-butyl Polysulfide Conversion (%) | tert-Butyl Mercaptan Yield (wt%) | Hydrogen Sulfide (H₂S) Yield (wt%) | Other Products (including Isobutene) |

| 150 | ~85% | ~55% | ~30% | Remainder |

| >230 | 100% | Intermediate | Max yield ~54-57% | Predominant |

Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the relatively weak sulfur-sulfur bonds. The resulting radicals can then undergo a series of reactions, including hydrogen abstraction and beta-scission, to form a variety of stable end products.

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Protocols

The identification and quantification of thermal decomposition products are typically achieved using a combination of thermal analysis and chromatography techniques. Pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) is a powerful analytical method for this purpose.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify and quantify the volatile and semi-volatile products of the thermal decomposition of this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically in the microgram range) is placed into a quartz pyrolysis tube.

-

Pyrolysis: The sample is introduced into a pyrolyzer, which is rapidly heated to a set temperature (e.g., in the range of 150°C to 800°C) in an inert atmosphere (e.g., helium). The thermal energy causes the sample to decompose into smaller, volatile fragments.

-

Gas Chromatography (GC): The decomposition products are swept by a carrier gas into a gas chromatograph. The GC column separates the individual components of the mixture based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial temperature hold followed by a temperature ramp to elute all components.

-

Mass Spectrometry (MS): The separated components exiting the GC column are introduced into a mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

-

Data Analysis: The identity of each decomposition product is determined by comparing its mass spectrum to a library of known spectra (e.g., NIST). The quantity of each product can be estimated from the peak area in the gas chromatogram.

Caption: Experimental workflow for Py-GC/MS analysis.

Conclusion

The thermal decomposition of this compound is a critical aspect of its application and safety profile. While direct quantitative data for this specific compound is scarce, analysis of the closely related di-tert-butyl polysulfide provides a valuable framework for understanding its decomposition behavior. The primary decomposition products are expected to be mercaptans, alkenes (such as dodecene), and hydrogen sulfide, with further breakdown to smaller hydrocarbons and, under oxidative conditions, carbon and sulfur oxides. The use of advanced analytical techniques such as Py-GC/MS is essential for the detailed characterization of these decomposition products and the elucidation of the underlying reaction mechanisms. Further research focusing specifically on this compound is warranted to provide more precise data for industrial and safety applications.

References

Solubility of Di-tert-dodecyl polysulfide in various solvents

An In-Depth Technical Guide to the Solubility of Di-tert-dodecyl Polysulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a complex organosulfur compound primarily utilized as an extreme pressure additive in lubricants, greases, and metalworking fluids.[1] Its efficacy in these applications is intrinsically linked to its solubility in base oils and other organic media. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a workflow for these procedures. While this compound is not typically used in direct drug development, understanding its physicochemical properties is crucial for researchers in fields where such compounds might be encountered, such as in the development of delivery systems for oleophilic substances or in toxicological studies.

Core Concepts in Solubility

The solubility of a substance is defined as the maximum concentration that can be dissolved in a solvent at a given temperature to form a stable, homogenous solution. For a large, nonpolar molecule like this compound, the principle of "like dissolves like" is the primary determinant of its solubility. The long dodecyl hydrocarbon chains contribute to its lipophilic and hydrophobic nature, making it readily soluble in nonpolar organic solvents and virtually insoluble in polar solvents like water.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, technical data sheets and scientific articles provide consistent qualitative descriptions of its solubility. The following table summarizes the available information.

| Solvent Class | Specific Solvent | Solubility | Temperature | Reference(s) |

| Hydrocarbons | Mineral Oil | Soluble | Not Specified | [2] |

| Fuel Oil | Soluble | Not Specified | [2] | |

| Solvent Oil | Soluble | Not Specified | [2] | |

| Hydrocarbons (general) | Soluble | Not Specified | ||

| Alcohols | Light Alcohols | Slightly Soluble | Not Specified | [2] |

| Aqueous | Water | Insoluble (260 ng/L) | 20°C | [2] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal equilibrium method, often referred to as the shake-flask method. This method is a globally recognized standard for generating reliable solubility data.

Principle

A supersaturated solution of this compound in the chosen solvent is prepared and agitated at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the excess undissolved solute, and the concentration of this compound in the clear supernatant is determined using an appropriate analytical technique.

Materials and Apparatus

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Glass vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index Detector) or a calibrated refractometer.

-

Volumetric glassware

Procedure

-

Preparation of the Test System: Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure that a saturated state is achieved.

-

Solvent Addition: Accurately dispense a known volume of the organic solvent into each vial.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium is reached. Preliminary studies are recommended to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 24 hours) to allow the excess solute to settle.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no undissolved particles are transferred, pass the solution through a chemically resistant syringe filter.

-

Dilution: Accurately dilute the filtered aliquot with the solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method. For a compound like this compound, which lacks a strong chromophore, High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI) is a suitable technique. Alternatively, a calibrated refractometer can be used, following standards such as ASTM D1747 for viscous hydrocarbon liquids.[3][4][5][6]

-

Data Reporting: The solubility is typically reported in units of grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Conclusion

This compound exhibits solubility characteristics typical of a large, nonpolar molecule, being readily soluble in hydrocarbon-based solvents and insoluble in water. While quantitative data is scarce, the provided experimental protocol offers a robust framework for researchers to determine its solubility in specific solvents of interest. The understanding and empirical determination of its solubility are critical for its effective application in industrial lubrication and for any scientific investigation involving this compound.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Di-tert-dodecyl Polysulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Di-tert-dodecyl polysulfide, a complex organosulfur compound commonly used as an extreme pressure additive in lubricants. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols for obtaining this data, and presents a logical workflow for the quality control of this substance.

Introduction

This compound is a lubricant additive valued for its ability to prevent wear and seizure of metal surfaces under high pressure. Its structure consists of two tertiary-dodecyl groups linked by a polysulfide chain (Sₓ, where x can vary but is typically between 2 and 5). Accurate characterization of its structure and purity is crucial for ensuring its performance and for regulatory purposes. This guide details the spectroscopic methods used for this characterization.

Spectroscopic Data

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of this compound. These values are based on the known chemical structure and typical spectroscopic behavior of its constituent functional groups.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are used to confirm the structure of the tert-dodecyl groups and to probe the environment of the carbon atoms adjacent to the sulfur chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (terminal methyl of dodecyl chain) | 0.8 - 1.0 | Triplet | 6H |

| -(CH₂)ₙ- (methylene groups of dodecyl chain) | 1.2 - 1.6 | Multiplet | ~36H |

| -C(CH₃)₂-S- (methyl groups on tertiary carbon) | 1.3 - 1.7 | Singlet | 12H |

| -CH₂-C(CH₃)₂-S- (methylene group adjacent to tertiary carbon) | 1.7 - 2.1 | Multiplet | 4H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ (terminal methyl of dodecyl chain) | 14 - 16 |

| -(CH₂)ₙ- (methylene groups of dodecyl chain) | 22 - 35 |

| -C(CH₃)₂-S- (methyl groups on tertiary carbon) | 28 - 32 |

| -C(CH₃)₂-S- (quaternary carbon) | 45 - 55 |

| -C-S- (carbon attached to sulfur) | 60 - 75 |

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorptions include those from C-H, C-S, and S-S bonds.

Table 3: Characteristic IR Absorptions for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 2960 | Strong |

| C-H bend (alkane) | 1365 - 1465 | Medium |

| C-S stretch | 600 - 700 | Weak to Medium |

| S-S stretch | 400 - 500 | Weak |

2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition. Due to the nature of the polysulfide linkage, the molecular ion peak may be observed for the disulfide (S₂), with fragmentation patterns indicating the loss of alkyl chains and sulfur atoms.

Table 4: Potential Mass Spectrometry Fragments for this compound (Disulfide example)

| m/z | Possible Fragment |

| 402.34 | [C₂₄H₅₀S₂]⁺ (Molecular Ion) |

| 201.17 | [C₁₂H₂₅S]⁺ |

| 169.19 | [C₁₂H₂₅]⁺ |

| 57.07 | [C₄H₉]⁺ (tert-butyl fragment) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

3.1 NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 20-30 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the sample is fully dissolved.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 5 seconds.

-

Acquisition Time (aq): At least 3 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Spectral Width: -10 to 220 ppm.

-

Number of Scans: 1024 or more, depending on concentration and instrument sensitivity.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

3.2 IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a viscous liquid, the Attenuated Total Reflectance (ATR) method is most suitable. Place a small drop of the sample directly onto the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3.3 Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as a 9:1 toluene:methanol mixture with 0.1% formic acid.[1]

-

Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used.

-

Acquisition:

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50 - 1000.

-

Data Acquisition: Acquire full scan spectra. If fragmentation information is desired, perform tandem MS (MS/MS) experiments.

-

-

Processing: Analyze the resulting mass spectrum to identify the molecular ion peak(s) and characteristic fragment ions. Use the instrument's software to calculate the elemental composition of the observed ions to confirm their identity.

Quality Control Workflow

The following diagram illustrates a logical workflow for the quality control and characterization of this compound using the spectroscopic techniques described.

Caption: Quality control workflow for this compound.

This workflow ensures that each batch of this compound is properly identified, its structure is confirmed, and its purity meets the required specifications before it is released for use.

References

An In-depth Technical Guide to Quantum Chemical Calculations of Polysulfide Bond Energy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical aspects of calculating polysulfide bond energies using quantum chemical methods. It is designed to serve as a valuable resource for researchers in computational chemistry, materials science, and drug discovery who are interested in the unique properties of the sulfur-sulfur bond.

Introduction: The Significance of the Polysulfide Bond

Polysulfide bonds (S-S) are a unique class of chemical bonds characterized by the catenation of sulfur atoms. These bonds are integral to a wide range of chemical and biological systems. In drug development, molecules containing disulfide bonds are of significant interest due to their potential for reversible covalent inhibition and their role in the structural integrity of proteins.[1] Understanding the strength of these bonds, quantified by the bond dissociation energy (BDE), is crucial for designing novel therapeutics and understanding their mechanisms of action. Quantum chemical calculations provide a powerful tool for accurately determining BDEs and elucidating the factors that influence the stability of polysulfide chains.

Theoretical Background: Quantum Chemical Methods for BDE Calculation

The accurate calculation of bond dissociation energy is a challenging task for any theoretical method. Several quantum chemical approaches are employed, each with its own balance of computational cost and accuracy.

2.1. Density Functional Theory (DFT)

Density Functional Theory (DFT) is a popular method for calculating the electronic structure of molecules due to its favorable computational scaling. The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable BDEs.

-

Functionals: Hybrid functionals, such as B3LYP, B3P86, and the M06 suite, have been shown to provide good results for sulfur-containing compounds.[2][3][4] The B3P86 functional, in particular, has demonstrated high accuracy in predicting C-COOH bond dissociation energies, with an average absolute error of 2.3 kcal/mol when compared to experimental values.[4] For sulfur-sulfur bonds, the Boese-Martin (BMK) hybrid DFT method has also been shown to yield excellent results.[5]

-

Basis Sets: The choice of basis set is crucial for accurately describing the electronic structure of sulfur, a second-row element. Pople-style basis sets, such as 6-31G* and 6-311+G(d,p), are commonly used.[2][3] However, for higher accuracy, correlation-consistent basis sets (cc-pVNZ) and polarization-consistent basis sets (aug-pc-X) are recommended.[6][7][8] It is particularly important to include polarization and diffuse functions to properly account for the electron distribution around the sulfur atoms.[9][10] For molecules where sulfur is bonded to a highly electronegative element, correlation-consistent basis sets have been shown to be more effective.[6]

2.2. Ab Initio Methods

For higher accuracy, more computationally expensive ab initio methods can be employed.

-

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects beyond the Hartree-Fock approximation and can provide more accurate geometries and energies.[2]

-

Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) are considered the "gold standard" for their high accuracy, though they are computationally demanding.[11]

-

Composite Methods: High-level composite methods like the Gaussian-n (G3, G3B3) and Complete Basis Set (CBS-Q, CBS-QB3) theories aim to approximate the results of very high-level calculations at a more manageable cost by combining results from different levels of theory and basis sets.[4][5][11] These methods have been shown to accurately reproduce experimental standard enthalpies of formation for organosulfur compounds.[11]

Experimental Protocols: A Step-by-Step Guide to BDE Calculation

The calculation of a homolytic bond dissociation energy involves determining the energy difference between the parent molecule and its resulting radical fragments.[12][13][14]

3.1. General Workflow

-

Geometry Optimization: The first step is to perform a full geometry optimization of the parent polysulfide molecule to find its minimum energy structure.[12][15]

-

Frequency Calculation: A frequency calculation should then be performed on the optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.[12]

-

Fragment Generation: The polysulfide bond of interest is then homolytically cleaved to generate two radical fragments.

-

Fragment Optimization: The geometries of the resulting radical fragments are then individually optimized.[3]

-

Fragment Frequency Calculation: Frequency calculations are performed on each optimized radical fragment to obtain their ZPVE and thermal corrections.[16]

-

BDE Calculation: The bond dissociation energy is calculated as the difference between the sum of the energies of the fragments and the energy of the parent molecule.[14] It is important to include the ZPVE corrections for a more accurate BDE, often referred to as D₀.[13]

Equation for BDE:

BDE = [E(fragment 1) + ZPVE(fragment 1)] + [E(fragment 2) + ZPVE(fragment 2)] - [E(parent molecule) + ZPVE(parent molecule)]

3.2. Software and Implementation

Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or Sierra.[3][15][16] These programs allow users to specify the desired method (e.g., B3LYP), basis set (e.g., 6-311+G(d,p)), and type of calculation (e.g., optimization, frequency).

Quantitative Data Summary

The following table summarizes representative calculated S-S bond dissociation energies from the literature, showcasing the influence of the computational method and the chemical environment on the bond strength.

| Molecule | Computational Method | Basis Set | Calculated BDE (kcal/mol) |

| H₂S₂ (Disulfane) | G3 | - | 69.1 |

| H₂S₂ (Disulfane) | CBS-Q | - | 68.6 |

| CH₃SSCH₃ | G3 | - | 73.9 |

| CH₃SSCH₃ | CBS-Q | - | 73.4 |

| FSSF | G3 | - | 77.7 |

| ClSSCl | G3 | - | 67.5 |

| HSSSSH (Tetrasulfane) | G3 | - | 41.8 |

| S₈ (Elemental Sulfur) | G3 | - | 40.5 |

Note: Data extracted from various computational studies.[5][11] The strength of the sulfur-sulfur bond can vary significantly, with energies ranging from approximately 41 kcal/mol in tetrasulfane (B1203235) to around 78 kcal/mol in FSSF.[5]

Visualizations of Computational Workflows and Concepts

To further clarify the processes and relationships involved in quantum chemical calculations of polysulfide bond energies, the following diagrams are provided.

Caption: Workflow for calculating polysulfide bond dissociation energy.

Caption: Relationship between computational methods, accuracy, and cost.

Caption: Simplified representation of polysulfide bond dissociation.

Conclusion and Future Outlook

Quantum chemical calculations offer invaluable insights into the nature and strength of polysulfide bonds. By carefully selecting appropriate theoretical methods and basis sets, researchers can obtain reliable bond dissociation energies that can guide the design of new molecules with desired properties. As computational resources continue to improve, the application of high-level ab initio methods will become more routine, further enhancing the accuracy of these predictions. For professionals in drug development, these computational tools provide a rational basis for designing and optimizing drug candidates that target systems involving disulfide or polysulfide bonds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Computation of bond dissociation energy for sulfides and disulfides with ab initio and density functional theory methods | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 13. Bond-Dissociation Energies | Rowan [rowansci.com]

- 14. researchgate.net [researchgate.net]

- 15. sierra-docs.entos.ai [sierra-docs.entos.ai]

- 16. youtube.com [youtube.com]

Methodological & Application

Application of Di-tert-dodecyl Polysulfide in Polymer Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-dodecyl polysulfide is a chemical compound primarily recognized for its role as an extreme pressure additive in lubricants and as a vulcanizing agent in the rubber industry. However, its structural similarity to known chain transfer agents, such as tert-dodecyl mercaptan (TDM), suggests its potential application in polymer synthesis for controlling molecular weight and polymer architecture. This document provides detailed application notes and extrapolated experimental protocols for the use of this compound as a chain transfer agent in radical polymerization.

Disclaimer: Direct experimental data on the use of this compound as a chain transfer agent in polymer synthesis is limited in publicly available literature. The following protocols and data are largely extrapolated from research on the closely related and well-studied chain transfer agent, tert-dodecyl mercaptan (TDM). Researchers should treat these as starting points and optimize the conditions for their specific polymerization systems.

Application Notes

Role as a Chain Transfer Agent

In radical polymerization, chain transfer agents (CTAs) are crucial for controlling the molecular weight of the resulting polymer. They achieve this by interrupting the propagation of a growing polymer chain and transferring a reactive atom (typically hydrogen from a thiol group) to the polymer radical. This terminates the growth of that particular chain and creates a new radical on the CTA, which can then initiate a new polymer chain.[1] This process leads to the formation of a larger number of shorter polymer chains, thus reducing the average molecular weight.[1]

This compound, with its sulfur-sulfur and sulfur-carbon bonds, is hypothesized to function as a chain transfer agent. The polysulfide linkage can be cleaved by a propagating polymer radical, leading to the formation of a sulfur-centered radical that can initiate a new polymer chain. The efficiency of a CTA is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction.[2] A higher Ctr value signifies a more effective reduction in molecular weight.[2]

Potential Advantages and Considerations

-

Molecular Weight Control: The primary application of this compound in polymer synthesis would be to regulate the molecular weight of polymers such as acrylics, styrenics, and synthetic rubbers.[3] This is critical for tailoring the physical and mechanical properties of the final material, including its viscosity, solubility, and processability.

-

Branched Structure: The "tert-dodecyl" groups are branched, which can influence the reactivity and solubility of the CTA in the polymerization medium.[2]

-

Polysulfide Linkage: The presence of multiple sulfur atoms may offer different reactivity compared to simple thiols, potentially influencing the kinetics of polymerization and the structure of the resulting polymer chain ends.

-

Vulcanization/Cross-linking: In addition to chain transfer, the polysulfide moiety could potentially participate in side reactions, such as cross-linking, especially at higher temperatures or in the presence of other reactive species. This could be a desirable feature for creating gelled or cross-linked polymer networks.

Quantitative Data (Extrapolated from Tert-Dodecyl Mercaptan Data)

Due to the lack of specific data for this compound, the following table summarizes the performance of the closely related tert-dodecyl mercaptan (TDM) as a chain transfer agent in different polymerization systems. This data can serve as a preliminary guide for estimating the potential effect of this compound.

| Chain Transfer Agent | Monomer System | Temperature (°C) | Chain Transfer Constant (Ctr) | Reference |

| tert-Dodecyl Mercaptan (TDM) | Styrene | 50 | 2.9 | [2] |

| tert-Dodecyl Mercaptan (TDM) | Styrene/n-Butylacrylate/Methacrylic acid (70/25/5) | 80 | - | [4] |

Note: The performance of a chain transfer agent is highly dependent on the specific monomer, solvent, and temperature used in the polymerization.[2]

Experimental Protocols

The following are detailed, hypothetical protocols for the use of this compound as a chain transfer agent. These are based on established methods for similar compounds and should be adapted and optimized for specific research needs.

Protocol 1: Emulsion Polymerization of Acrylic Monomers

This protocol describes a general procedure for the emulsion polymerization of acrylic monomers (e.g., methyl methacrylate, butyl acrylate) using this compound as a chain transfer agent to control molecular weight.

Materials:

-

Monomers (e.g., Methyl Methacrylate, Butyl Acrylate), inhibitor removed

-

This compound (as chain transfer agent)

-

Anionic surfactant (e.g., Sodium dodecyl sulfate, SDS)

-

Initiator (e.g., Potassium persulfate, KPS)

-

Deionized water

-

Buffer (optional, e.g., Sodium bicarbonate)

-

Nitrogen gas for purging

Equipment:

-

Jacketed glass reactor with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet

-

Syringe pump for monomer and CTA feeding

-

Heating/cooling circulator

-

Standard laboratory glassware

Procedure:

-

Reactor Setup: Assemble the reactor system and ensure all connections are secure.

-

Initial Charge: To the reactor, add deionized water, surfactant (e.g., 1 wt% based on monomer), and buffer (if used).

-

Purging: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit radical polymerization.

-

Heating: Heat the reactor contents to the desired polymerization temperature (e.g., 80°C) with stirring.

-

Monomer and CTA Preparation: In a separate vessel, prepare a mixture of the monomers and the desired amount of this compound. The concentration of the CTA will determine the final molecular weight of the polymer. A typical starting range could be 0.1 to 2.0 parts per hundred monomer (phm).[3]

-

Initiator Solution: Prepare a solution of the initiator in deionized water.

-

Initiation: Once the reactor temperature is stable, add a portion of the initiator solution to the reactor to generate initial radicals.

-

Feeding: Start the continuous feeding of the monomer/CTA mixture into the reactor using a syringe pump over a period of 2-4 hours.

-

Polymerization: After the feed is complete, allow the reaction to proceed for an additional 1-2 hours to ensure high monomer conversion.

-

Cooling and Characterization: Cool the reactor to room temperature. The resulting polymer latex can be characterized for properties such as particle size, molecular weight (by Gel Permeation Chromatography - GPC), and monomer conversion (by gravimetry or gas chromatography).

Protocol 2: Determination of Chain Transfer Constant (Mayo Method)

This protocol outlines the procedure for experimentally determining the chain transfer constant (Ctr) of this compound for a specific monomer using the Mayo method.[5]

Principle: The Mayo equation relates the number-average degree of polymerization (DPn) to the concentrations of the chain transfer agent ([S]) and the monomer ([M]):

1/DPn = 1/DPn,0 + Ctr * ([S]/[M])

where DPn,0 is the degree of polymerization in the absence of the CTA. By plotting 1/DPn against [S]/[M], the Ctr can be determined from the slope of the resulting linear plot.

Materials and Equipment:

-

Monomer of interest (e.g., Styrene)